molecular formula C36H49Br B14239853 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 443295-47-4

2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B14239853
CAS No.: 443295-47-4
M. Wt: 561.7 g/mol
InChI Key: DOJFXAXSXSJQGN-UHFFFAOYSA-N
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Description

2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene is a complex organic compound characterized by its unique structure, which includes multiple isopropyl groups and a bromine atom

Preparation Methods

The synthesis of 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene typically involves multiple steps, including the formation of Grignard reagents and subsequent coupling reactions. One common method involves the reaction of 1-bromo-2,4,6-triisopropylbenzene with magnesium in the presence of anhydrous tetrahydrofuran to form the Grignard reagent. This intermediate is then reacted with 3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl chloride under controlled conditions to yield the desired product .

Chemical Reactions Analysis

2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with metal catalysts, particularly palladium. In Suzuki-Miyaura coupling reactions, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar compounds include:

    2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: Known for its use in catalytic processes.

    1-Bromo-2,4,6-triisopropylbenzene: A precursor in the synthesis of the target compound.

    2,4,6-Triisopropylphenylboronic acid: Used in similar coupling reactions.

These compounds share structural similarities but differ in their specific applications and reactivity.

Properties

CAS No.

443295-47-4

Molecular Formula

C36H49Br

Molecular Weight

561.7 g/mol

IUPAC Name

2-[3-bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C36H49Br/c1-20(2)26-16-31(22(5)6)35(32(17-26)23(7)8)28-13-29(15-30(37)14-28)36-33(24(9)10)18-27(21(3)4)19-34(36)25(11)12/h13-25H,1-12H3

InChI Key

DOJFXAXSXSJQGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)Br)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C)C(C)C

Origin of Product

United States

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